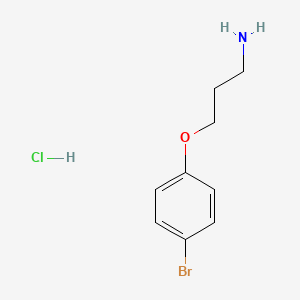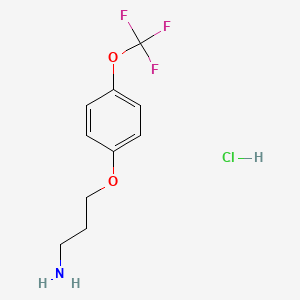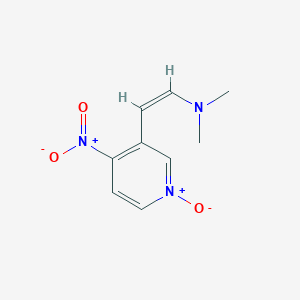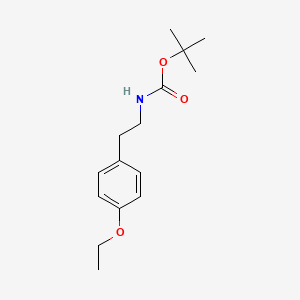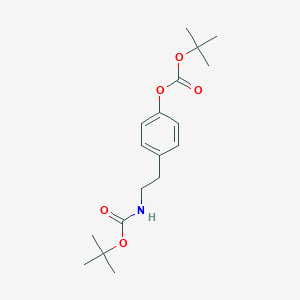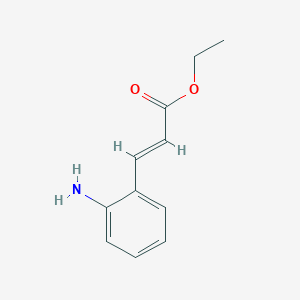
Ethyl 3-(2-aminophenyl)acrylate
概要
説明
Ethyl 3-(2-aminophenyl)acrylate is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 .
Synthesis Analysis
The synthesis of Ethyl 3-(2-aminophenyl)acrylate involves a reaction with palladium 10% on activated carbon and triethylamine in 1,4-dioxane at 100°C for 20 hours . This process is known as the Heck Reaction and is performed using the Schlenk technique .Molecular Structure Analysis
The InChI code for Ethyl 3-(2-aminophenyl)acrylate is 1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+ . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
Ethyl 3-(2-aminophenyl)acrylate has been used in the synthesis of highly substituted tetrahydroquinolines . The reaction involved a three-component cascade reaction with 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Physical And Chemical Properties Analysis
Ethyl 3-(2-aminophenyl)acrylate has a boiling point of 348.3±25.0°C . The compound is solid at room temperature with a melting point of 48°C .科学的研究の応用
Supramolecular Assembly : Matos et al. (2016) described the synthesis of a compound similar to Ethyl 3-(2-aminophenyl)acrylate, revealing its significance in forming a three-dimensional supramolecular network. This network is stabilized by various noncovalent interactions, crucial for the self-assembly process and molecular conformation, highlighting its potential in material science and nanotechnology applications (Matos et al., 2016).
Polymerization and Material Responsiveness : Kohsaka et al. (2015) studied the polymerization of a structurally similar compound, showing its role in forming pH/temperature responsive materials. This suggests Ethyl 3-(2-aminophenyl)acrylate could be used in creating smart materials that respond to environmental changes (Kohsaka et al., 2015).
Applications in Medicinal Chemistry : Xu et al. (2015) reported a method involving Ethyl 3-(2-aminophenyl)acrylate analogues for synthesizing intermediates of aurora 2 kinase inhibitors. This application is significant in the development of pharmaceuticals, especially in cancer therapy (Xu et al., 2015).
Toxicological Studies : Potter and Tran (1992) conducted a study on a related compound, ethyl acrylate, focusing on its metabolic and detoxification pathways. This research is crucial for understanding the safety and environmental impact of such chemicals (Potter & Tran, 1992).
Synthesis Improvement : Luo Yan-ping (2011) improved the synthesis process of a compound structurally related to Ethyl 3-(2-aminophenyl)acrylate, showcasing the continuous efforts to enhance the efficiency and yield in chemical synthesis, which is vital for industrial production (Luo Yan-ping, 2011).
作用機序
Safety and Hazards
Ethyl 3-(2-aminophenyl)acrylate should be handled with care to avoid dust formation, inhalation of mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and the compound should be handled only in well-ventilated areas or outdoors . It is also advised to keep the compound away from open flames, hot surfaces, and sources of ignition .
将来の方向性
Ethyl 3-(2-aminophenyl)acrylate has potential applications in the synthesis of bioactive natural products and pharmaceutical agents . Its use in the synthesis of highly substituted tetrahydroquinolines, which are key structural motifs in pharmaceutical agents, suggests potential future directions in drug design and development .
特性
IUPAC Name |
ethyl (E)-3-(2-aminophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIDAZQBINIQSP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-aminophenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




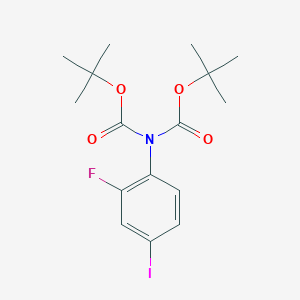
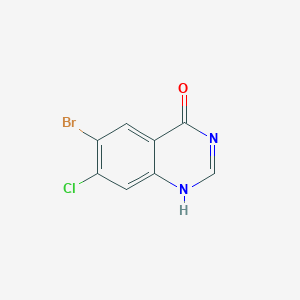

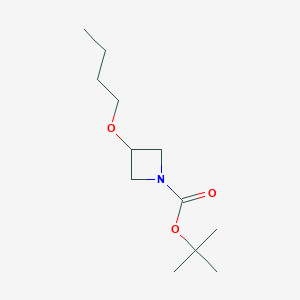
![4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid](/img/structure/B7889677.png)
